

# A Comparative Analysis of the Off-Target Kinase Profiles of Defactinib and IN10018

Author: BenchChem Technical Support Team. Date: December 2025



For researchers, scientists, and drug development professionals, a critical aspect of targeted therapy is understanding the selectivity of kinase inhibitors. This guide provides an objective comparison of the off-target kinase profiles of two prominent Focal Adhesion Kinase (FAK) inhibitors, **Defactinib** (VS-6063) and IN10018 (BI 853520), supported by available experimental data.

**Defactinib** and IN10018 are both potent inhibitors of FAK, a non-receptor tyrosine kinase implicated in cell adhesion, migration, proliferation, and survival, making it a key target in oncology. While both drugs effectively inhibit FAK, their selectivity profiles across the human kinome differ, which can have significant implications for their therapeutic efficacy and potential side effects.

### **Executive Summary of Kinase Selectivity**

**Defactinib** is a potent inhibitor of both FAK and the closely related Proline-rich Tyrosine Kinase 2 (PYK2). While it demonstrates high selectivity for these primary targets, it is known to inhibit a broader range of kinases at higher concentrations. In contrast, IN10018 is characterized as a more specific FAK inhibitor with significantly less activity against PYK2 and a narrower spectrum of off-target kinases.

### **Quantitative Kinase Inhibition Profiles**

The following tables summarize the available quantitative data on the inhibitory activity of **Defactinib** and IN10018 against their primary targets and key off-target kinases. The data is



presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.

Table 1: Primary Target and Key Off-Target Kinase Inhibition by **Defactinib** 

| Kinase Target               | IC50 (nM) |
|-----------------------------|-----------|
| FAK (PTK2)                  | 0.6[1]    |
| PYK2 (PTK2B)                | 0.6[1]    |
| Other Kinases (IC50 < 1 μM) | 9 kinases |

Table 2: Primary Target and Key Off-Target Kinase Inhibition by IN10018

| Kinase Target               | IC50 (nM)                     |
|-----------------------------|-------------------------------|
| FAK (PTK2)                  | 1[2]                          |
| PYK2 (PTK2B)                | >2000                         |
| FER                         | 900[2]                        |
| FES                         | 1040[2]                       |
| Other Kinases (IC50 < 1 μM) | 4 kinases (out of 262 tested) |

## **Experimental Protocols**

The determination of kinase inhibition profiles is crucial for characterizing the selectivity of drug candidates. Two common methodologies employed for this purpose are the KinomeScan™ assay and the Kinobeads™ affinity chromatography assay.

#### KinomeScan™ Assay

The KinomeScan™ technology is a binding assay that quantitatively measures the interaction between a test compound and a large panel of kinases.

**Experimental Workflow:** 



Figure 1: A simplified workflow of the KinomeScan™ assay.

In this assay, the test compound is competed against a proprietary, immobilized ligand for binding to a DNA-tagged kinase. The amount of kinase that binds to the immobilized ligand is quantified using quantitative PCR (qPCR) of the attached DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction. The results are often reported as the dissociation constant (Kd) or as a percentage of control, which can be used to determine IC50 values.

#### Kinobeads™ Assay

The Kinobeads™ technology utilizes affinity chromatography coupled with quantitative mass spectrometry to profile kinase inhibitors against endogenous kinases from cell or tissue lysates.

**Experimental Workflow:** 

Figure 2: A simplified workflow of the Kinobeads™ assay.

In this method, a cell lysate is incubated with the test compound. The mixture is then passed over beads to which a set of broad-spectrum kinase inhibitors are immobilized. Kinases that are not bound by the test compound will bind to the beads. The captured kinases are then eluted, digested, and identified and quantified using mass spectrometry. The reduction in the amount of a specific kinase captured in the presence of the test compound reflects the binding affinity of the compound for that kinase.

#### **FAK Signaling Pathway**

Both **Defactinib** and IN10018 exert their primary therapeutic effect by inhibiting the FAK signaling pathway. FAK is a critical mediator of signals from integrins and growth factor receptors, and its activation leads to the stimulation of several downstream pathways that promote cancer cell proliferation, survival, and migration.





Click to download full resolution via product page

Figure 3: The FAK signaling pathway and points of inhibition by **Defactinib** and IN10018.

#### Conclusion

In summary, both **Defactinib** and IN10018 are potent FAK inhibitors with distinct selectivity profiles. **Defactinib** exhibits potent inhibition of both FAK and PYK2, with a wider range of known off-target kinases. IN10018 demonstrates higher selectivity for FAK over PYK2 and a more limited off-target profile. The choice between these inhibitors in a research or clinical



setting may depend on the specific biological question being addressed and whether the simultaneous inhibition of PYK2 or other off-target kinases is desired or to be avoided. A thorough understanding of these off-target profiles is essential for interpreting experimental results and predicting potential therapeutic outcomes.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Phase 2 Study of the Focal Adhesion Kinase Inhibitor Defactinib (VS-6063) in Previously Treated Advanced KRAS Mutant Non-small Cell Lung Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [A Comparative Analysis of the Off-Target Kinase Profiles of Defactinib and IN10018]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662816#comparing-the-off-target-kinase-profiles-of-defactinib-and-in10018]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com